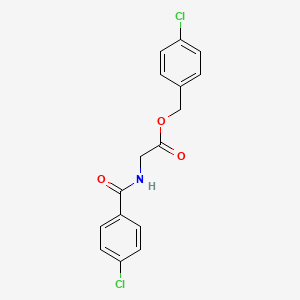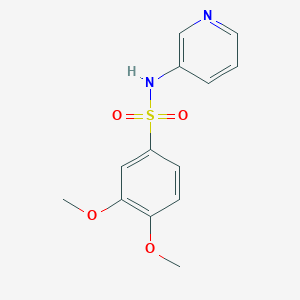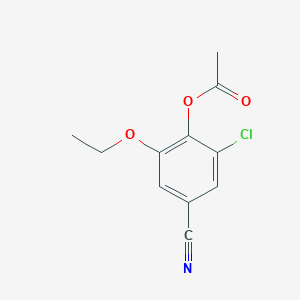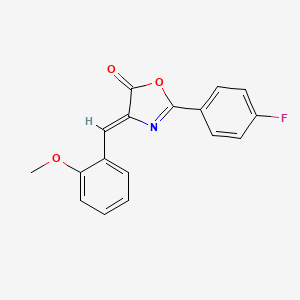
4-chlorobenzyl N-(4-chlorobenzoyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chlorobenzyl N-(4-chlorobenzoyl)glycinate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of glycine, which is an amino acid that is essential for the synthesis of proteins. The purpose of
Mécanisme D'action
The mechanism of action of 4-chlorobenzyl N-(4-chlorobenzoyl)glycinate is not fully understood. However, it is believed that this compound exerts its antibacterial and antifungal activity by disrupting the cell membrane of the microorganisms. This disruption leads to the leakage of intracellular contents, ultimately resulting in cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chlorobenzyl N-(4-chlorobenzoyl)glycinate have been studied in various in vitro and in vivo models. Studies have shown that this compound exhibits low toxicity towards mammalian cells, making it a promising candidate for further development as a therapeutic agent. Additionally, this compound has been shown to exhibit anti-inflammatory activity, which may have potential applications in the treatment of various inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-chlorobenzyl N-(4-chlorobenzoyl)glycinate in lab experiments is its high purity and stability. This compound is readily available in large quantities, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity towards certain cell types. Therefore, caution must be exercised when handling this compound in lab experiments.
Orientations Futures
There are several potential future directions for the research and development of 4-chlorobenzyl N-(4-chlorobenzoyl)glycinate. One possible direction is the synthesis of novel derivatives of this compound with enhanced antibacterial and antifungal activity. Another direction is the investigation of the anti-inflammatory activity of this compound in animal models of inflammatory disorders. Additionally, the potential use of this compound as a starting material for the synthesis of novel drugs for the treatment of various diseases warrants further investigation.
Méthodes De Synthèse
The synthesis of 4-chlorobenzyl N-(4-chlorobenzoyl)glycinate involves the reaction between 4-chlorobenzoyl chloride and glycine in the presence of a base such as triethylamine. The reaction results in the formation of an intermediate product, which is then treated with 4-chlorobenzyl alcohol to obtain the final product. The synthesis method of 4-chlorobenzyl N-(4-chlorobenzoyl)glycinate is a well-established process that has been optimized for high yield and purity.
Applications De Recherche Scientifique
4-chlorobenzyl N-(4-chlorobenzoyl)glycinate has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry, where it is used as a starting material for the synthesis of novel drugs. This compound has been shown to exhibit potent antibacterial and antifungal activity, making it a promising candidate for the development of new antibiotics and antifungal agents.
Propriétés
IUPAC Name |
(4-chlorophenyl)methyl 2-[(4-chlorobenzoyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3/c17-13-5-1-11(2-6-13)10-22-15(20)9-19-16(21)12-3-7-14(18)8-4-12/h1-8H,9-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRPDSNZELYEEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)CNC(=O)C2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzyl 2-[(4-chlorobenzoyl)amino]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B5706842.png)



![3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5706872.png)

![1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5706886.png)
![4-chlorobenzaldehyde [5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5706894.png)
![methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5706914.png)



![2-(N-benzylethanimidoyl)-3-[(diphenylboryl)amino]-4,4,4-trifluoro-1-phenyl-2-buten-1-one](/img/structure/B5706942.png)
